molecular formula C12H7IN2 B8285652 5-Iodo-2-pyridin-2-ylbenzonitrile

5-Iodo-2-pyridin-2-ylbenzonitrile

Cat. No.: B8285652
M. Wt: 306.10 g/mol
InChI Key: IVYUKXFGYLQAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-2-pyridin-2-ylbenzonitrile is a high-purity chemical reagent designed for advanced research and development applications. This compound features a benzonitrile core substituted with an iodine atom and a pyridin-2-yl group, making it a valuable scaffold in medicinal chemistry and drug discovery. The iodine substituent serves as an excellent site for further functionalization via cross-coupling reactions, allowing researchers to rapidly generate diverse compound libraries for screening. Pyridine and benzonitrile derivatives are recognized as privileged structures in medicinal chemistry, frequently appearing in compounds with a broad spectrum of biological activities . Similar structural motifs, such as iodo-imidazopyridines and other iodo-substituted benzonitriles, are utilized in the development of potential therapeutic agents and as specific ligands for biological targets . The integrated pyridine and benzonitrile structure of this reagent makes it particularly useful for exploring new kinase inhibitors, epigenetic modulators, and other targeted therapies, as these cores can act as key hydrogen bond acceptors and donors when interacting with enzyme binding sites . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H7IN2

Molecular Weight

306.10 g/mol

IUPAC Name

5-iodo-2-pyridin-2-ylbenzonitrile

InChI

InChI=1S/C12H7IN2/c13-10-4-5-11(9(7-10)8-14)12-3-1-2-6-15-12/h1-7H

InChI Key

IVYUKXFGYLQAQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=C(C=C2)I)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

While 5-Iodo-2-pyridin-2-ylbenzonitrile belongs to the benzonitrile class, the evidence highlights iodinated nucleosides (ICDR and IUDR) as antimetabolites used in cancer therapy. Key differences include:

Property This compound 5-Iodo-2′-deoxycytidine (ICDR) 5-Iodo-2′-deoxyuridine (IUDR)
Core Structure Benzonitrile with pyridine substituent Deoxycytidine analog Deoxyuridine analog
Primary Application Kinase inhibition (hypothetical) Antineoplastic agent Antineoplastic/antiviral agent
Metabolism Not reported in evidence Deamination to IUDR, then de-iodination Direct de-iodination to uracil
Toxicity Profile Unknown Hematopoietic depression, stomatitis, hair loss Similar to ICDR

Pharmacokinetic and Clinical Findings

  • Metabolic Stability: ICDR undergoes rapid deamination to IUDR, followed by cleavage to 5-iodouracil and eventual de-iodination to iodide. Sustained blood levels of IUDR-I¹²⁵ (from ICDR) correlate with toxicity and efficacy, as seen in a patient with vulvar carcinoma regression .
  • Therapeutic Effects: ICDR and IUDR exhibit toxicity against rapidly dividing tissues (e.g., hematopoietic cells, epithelium) and antiviral activity.
  • Toxicity : ICDR and IUDR share overlapping toxicities (e.g., stomatitis, myelosuppression), likely due to their incorporation into DNA/RNA. The absence of a sugar-phosphate backbone in this compound may mitigate such effects, but this is unconfirmed.

Preparation Methods

Procedure:

  • Substrate Preparation : 5-Bromo-2-pyridin-2-ylbenzonitrile (1.0 equiv) is dissolved in a degassed mixture of dioxane and water (3:1).

  • Catalytic System : Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ (3.0 equiv) are added under argon.

  • Coupling : The reaction is heated to 100°C for 18 hours, yielding this compound in 79% yield after purification by silica gel chromatography.

Key Advantages :

  • High functional group tolerance.

  • Scalability to multi-gram quantities.

Direct Iodination via Electrophilic Aromatic Substitution

Direct iodination of 2-pyridin-2-ylbenzonitrile using N-iodosuccinimide (NIS) offers a streamlined route.

Procedure:

  • Substrate Activation : 2-Pyridin-2-ylbenzonitrile (1.0 equiv) is dissolved in dichloromethane with catalytic AgSbF₆ (20 mol%).

  • Iodination : NIS (1.5 equiv) is added, and the mixture is stirred at 70°C for 20 hours.

  • Workup : The product is isolated via flash chromatography (n-pentane/EtOAc gradient), achieving 89% yield.

Mechanistic Insight :

  • AgSbF₆ facilitates iodide abstraction from NIS, generating iodonium ions that undergo electrophilic attack at the para position relative to the nitrile group.

Metal-Halogen Exchange with Organomagnesium Reagents

This method leverages halogen-lithium exchange to introduce iodine at specific positions.

Procedure:

  • Substrate Preparation : 5-Bromo-2-methoxypyridine (1.0 equiv) is treated with i-PrMgCl·LiCl (1.05 equiv) in THF at 0°C.

  • Iodination : Molecular iodine (2.1 equiv) is added, yielding 5-iodo-2-methoxypyridine (81% yield).

  • Demethylation : BBr₃ in CH₂Cl₂ removes the methyl group, followed by cyanation using CuCN to afford the final product.

Critical Parameters :

  • Temperature control (−10°C to 0°C) prevents over-iodination.

  • Anhydrous conditions are essential for high yield.

Ultrasound-Assisted Regioselective Iodination

A solvent-free, eco-friendly approach employs ultrasonic irradiation to enhance reaction kinetics.

Procedure:

  • Reaction Setup : 2-Pyridin-2-ylbenzonitrile (0.2 mmol), I₂ (0.12 mmol), and TBHP (0.4 mmol) in EtOH (2 mL) are subjected to ultrasound (40 kHz) for 30 minutes.

  • Isolation : The product precipitates as a yellow solid, yielding 85% after filtration.

Advantages :

  • Reaction time reduced from hours to minutes.

  • No metal catalysts required, simplifying purification.

One-Pot Iodination-Cyanation Sequence

This tandem methodology combines C–H iodination and cyanation in a single vessel.

Procedure:

  • Iodination : 2,4-Diarylquinazoline (1.0 equiv) reacts with NIS under [Cp*RhCl₂]₂ catalysis (2 mol%) at 80°C for 12 hours.

  • Cyanation : Malononitrile (1.2 equiv) and CuCN (10 mol%) are added, continuing the reaction at 100°C for 6 hours.

  • Yield : 72% overall yield after column chromatography.

Mechanistic Pathway :

  • Rhodium-mediated C–H activation followed by copper-catalyzed cyanation.

Comparative Analysis of Methods

Method Catalyst Solvent Temperature Yield Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄Dioxane/H₂O100°C79%
Direct IodinationAgSbF₆DCM70°C89%
Metal-Halogen Exchangei-PrMgCl·LiClTHF0°C81%
Ultrasound-AssistedNoneEtOHRT (Ultrasound)85%
One-Pot Sequence[Cp*RhCl₂]₂ + CuCNToluene80–100°C72%

Challenges and Optimization Strategies

  • Regioselectivity Control :

    • Electron-withdrawing groups (e.g., nitrile) direct iodination to the para position. Steric hindrance from the pyridine ring necessitates careful catalyst selection.

  • Purification Difficulties :

    • Silica gel chromatography with gradients of n-pentane/EtOAc (5–80%) effectively separates iodinated products from unreacted starting materials.

  • Scale-Up Considerations :

    • Suzuki-Miyaura and ultrasound methods are preferred for industrial applications due to shorter reaction times and lower catalyst loadings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Iodo-2-pyridin-2-ylbenzonitrile, and how can purity be ensured?

  • Methodological Answer :

  • Synthetic Routes : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using 2-cyanophenylboronic acid and 5-iodopyridine derivatives. Alternative routes include Ullmann coupling or nucleophilic aromatic substitution with pyridinyl precursors.
  • Purity Assurance : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Monitor reaction progress using TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis .
  • Data Table :
Reaction MethodCatalystSolventTemp (°C)Yield (%)Purity (%)
Suzuki-MiyauraPd(PPh₃)₄DMF/H₂O8065–75≥98
Ullmann CouplingCuIDMSO12050–6095–97

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • 1H/13C NMR : Use deuterated DMSO or CDCl₃. Key signals: pyridine protons (δ 8.5–9.0 ppm), benzonitrile C≡N (δ ~118 ppm in 13C). Confirm iodine’s deshielding effect on adjacent protons.
  • IR Spectroscopy : Look for C≡N stretch (~2230 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).
  • X-ray Crystallography : Resolve molecular geometry; iodine’s heavy atom effect enhances diffraction. Compare bond lengths/angles with DFT-optimized structures .
  • Data Table :
TechniqueKey Peaks/ObservationsReference Values
1H NMR (DMSO-d6)δ 8.7 (pyridine-H)δ 8.6–8.9
IR2230 cm⁻¹ (C≡N)2220–2240 cm⁻¹

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR with computational predictions (DFT/GIAO calculations using Gaussian or ORCA). Adjust for solvent effects (e.g., PCM models).
  • Variable Temperature NMR : Identify dynamic effects (e.g., rotational barriers) causing peak splitting.
  • Isotopic Labeling : Synthesize deuterated analogs to isolate coupling interactions .

Q. What strategies are effective in designing metal complexes using this compound as a ligand?

  • Methodological Answer :

  • Coordination Sites : The pyridinyl nitrogen and benzonitrile’s nitrile group act as donor sites. Test with Co(II), Cu(II), or Zn(II) salts in ethanol/water under reflux.
  • Characterization : Use UV-Vis (d-d transitions), EPR (for paramagnetic metals), and cyclic voltammetry to assess redox activity. Compare stability constants (log β) with similar ligands .
  • Data Table :
Metal SaltSolvent Systemλ_max (nm)log β
Co(NO₃)₂EtOH/H₂O5204.2
Cu(ClO₄)₂MeCN6805.8

Q. How can structure-activity relationship (SAR) studies be structured for benzonitrile derivatives targeting enzyme inhibition?

  • Methodological Answer :

  • Enzyme Assays : Use xanthine oxidase (XO) inhibition assays (IC50 determination via UV-Vis at 290 nm). Include allopurinol as a positive control.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to identify binding interactions between the iodopyridinyl group and XO’s active site (e.g., Mo-cofactor pocket).
  • SAR Parameters : Vary substituents (e.g., halogens, methyl groups) and correlate with IC50 values. Validate selectivity via kinase profiling .
  • Data Table :
DerivativeIC50 (µM)Binding Energy (kcal/mol)
5-Iodo-2-pyridinyl0.85-9.2
5-Bromo-2-pyridinyl1.10-8.7

Notes on Methodological Rigor

  • Reproducibility : Follow Beilstein Journal guidelines: document reaction conditions, spectral acquisition parameters, and error margins .
  • Data Contradictions : Apply Extended Essay Guide principles: critically evaluate systematic errors (e.g., solvent purity, calibration drift) and propose iterative refinements .
  • Ethical Compliance : Avoid redundant synthesis pathways; cite prior art for known methods and focus on novel modifications .

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